4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-9-21-15(17-11)18-14(20)13-4-2-12(3-5-13)8-19-7-6-16-10-19/h2-7,9-10H,8H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOIACVJBSYOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the thiazole moiety. The process often starts with the preparation of the imidazole derivative, which is then reacted with a thiazole precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Key factors in industrial synthesis include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The imidazole and thiazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Differences
Key Observations :
Heterocyclic Diversity: The target compound’s imidazole-thiazole combination is distinct from masitinib’s thiazole-pyridine system and ’s triazole-thiazole analog . Imidazole’s hydrogen-bonding capacity may enhance target binding compared to triazoles or isoxazoles .
Synthesis Strategies: The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) or condensation reactions, as seen in imidazole-thiazole hybrids (e.g., ’s bipyridine-imidazole derivative via SNAr) . In contrast, masitinib’s synthesis incorporates piperazine and thiazoleamino groups through multi-step coupling , while ’s benzimidazole-isoxazole analog uses amide bond formation .
Spectroscopic Characterization :
- IR spectra for benzamide analogs (e.g., ) show characteristic peaks: ~3280 cm⁻¹ (N-H stretch) and ~1708 cm⁻¹ (C=O stretch) . The target compound’s IR would similarly validate its amide and imidazole groups.
- ¹H NMR of thiazole-containing compounds (e.g., ) exhibits aromatic protons at δ 6.60–7.64 ppm and exchangeable NH signals (~δ 9.72) , aligning with the target’s expected spectral profile.
Pharmacological Potential and Limitations
- Kinase Inhibition : Masitinib’s benzamide-thiazole scaffold inhibits KIT and PDGFR kinases . The target compound’s imidazole-thiazole system may similarly target kinases but requires experimental validation.
- Antimicrobial Activity : ’s dichloro-thiazole benzamide shows anti-inflammatory properties , while imidazole derivatives () exhibit antibacterial and antifungal activity . The target compound’s methyl groups may balance lipophilicity and solubility for improved bioavailability.
- Structural Drawbacks : Bulky substituents (e.g., isochroman in ) may hinder membrane permeability, whereas the target’s smaller methyl group could mitigate this issue.
Biological Activity
4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound of considerable interest due to its potential biological activities. This compound integrates an imidazole ring, a thiazole moiety, and a benzamide structure, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound primarily interacts with various biological targets through its imidazole and thiazole functionalities. The mechanism of action involves:
- Target Enzymes : It has been shown to inhibit enzymes such as nitric oxide synthase (NOS), which plays a crucial role in signaling pathways related to vasodilation and immune response .
- Biochemical Pathways : The compound likely influences pathways involving nitric oxide signaling, which is vital for various cellular functions including neurotransmission and immune responses.
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example:
- Cell Line Studies : It has been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. In particular, it demonstrated an IC50 of 25.72 ± 3.95 μM against MCF cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound also shows promising antimicrobial activity:
- Inhibition Studies : It has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests high solubility in polar solvents, which may enhance its bioavailability and therapeutic efficacy. Factors such as pH and temperature significantly influence its stability and interaction with biological targets.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study on tumor-bearing mice indicated that treatment with the compound led to suppressed tumor growth compared to control groups, reinforcing its potential in cancer therapy .
- Antibacterial Efficacy : Research involving newly synthesized derivatives showed that modifications in the thiazole group significantly enhanced antibacterial activity against resistant strains .
Q & A
Basic: What synthetic routes are commonly employed for 4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide, and how is its structure validated?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between imidazole derivatives and thiazole-containing benzamide precursors. For example, intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide are hydrogenated under optimized conditions (e.g., Raney nickel catalyst in ethanol/water) to avoid dehalogenation byproducts .
- Characterization methods :
- FT-IR to confirm functional groups (e.g., C=O stretch in benzamide at ~1650–1700 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to verify methylene bridging (-CH₂-) between imidazole and benzamide (δ ~4.5–5.0 ppm for -CH₂-) and thiazole ring protons (δ ~7.0–8.0 ppm) .
- Elemental analysis to validate purity by comparing calculated vs. experimental C/H/N/S content .
Advanced: How can researchers optimize reaction conditions to mitigate dehalogenation during hydrogenation steps in the synthesis of this compound?
Answer:
Dehalogenation is a common side reaction when using palladium-based catalysts. To address this:
- Catalyst selection : Replace palladium on carbon with Raney nickel , which minimizes aryl chloride reduction. For instance, switching catalysts increased the yield of a key intermediate from <20% to 92% .
- Solvent optimization : Use water instead of ethanol to slightly improve intermediate stability .
- Reaction monitoring : Employ LC-MS to track byproduct formation and adjust hydrogenation time (4–6 hours optimal) .
Basic: What spectroscopic techniques are critical for confirming the regiochemistry of the imidazole-thiazole linkage?
Answer:
- ¹H-¹H COSY NMR : Identifies coupling between imidazole C-H protons and the methylene bridge (-CH₂-), confirming substitution at the 1-position of imidazole .
- NOESY/ROESY : Detects spatial proximity between the imidazole methyl group and thiazole methyl substituent, ruling out alternative regioisomers .
- 13C DEPT NMR : Resolves quaternary carbons in the benzamide and thiazole rings, ensuring correct connectivity .
Advanced: How should researchers address discrepancies between calculated and experimental elemental analysis data for this compound?
Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Methodological steps include:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove salts or unreacted precursors .
- Karl Fischer titration : Quantify residual moisture if the compound is hygroscopic .
- Alternative synthesis routes : If impurities persist, redesign the reaction pathway (e.g., avoid intermediates prone to oxidation) .
Advanced: What strategies are effective for analyzing the compound’s binding interactions in molecular docking studies?
Answer:
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., histamine receptors).
- Pose validation : Compare docking poses (e.g., imidazole-thiazole orientation) with crystallographic data from analogous compounds (e.g., 9c in showed a conserved binding mode with α-helix residues) .
- Binding energy analysis : Calculate ΔG values to prioritize high-affinity conformers and validate with isothermal titration calorimetry (ITC) .
Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Answer:
- Detailed protocols : Specify catalyst activation (e.g., Raney nickel pre-washed with ethanol) and solvent drying methods (e.g., molecular sieves for THF) .
- Standardized characterization : Share raw NMR/FIR spectra and HPLC chromatograms (e.g., retention time ~8.2 min under C18 column conditions) .
- Batch testing : Perform parallel syntheses with shared starting materials to identify variability sources .
Advanced: How does the electronic nature of substituents on the thiazole ring influence the compound’s reactivity in downstream derivatization?
Answer:
- Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the thiazole C-5 position, facilitating nucleophilic aromatic substitution (e.g., 4-bromo substituents in 9c increased reactivity with amines) .
- Steric effects : Bulky groups (e.g., 4-methyl in 9d) reduce reaction rates in Suzuki couplings; optimize using microwave-assisted synthesis to overcome steric hindrance .
Basic: What safety precautions are essential when handling intermediates in the synthesis of this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritants (e.g., benzyl chloride derivatives) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from hydrochlorides) with sodium bicarbonate before disposal .
- Emergency protocols : For skin contact, rinse immediately with water; for inhalation, move to fresh air and monitor for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
